N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (NCM-DCV-THQ) is a novel compound that has been developed to serve as a high-performance fluorescent probe for a variety of applications in scientific research. NCM-DCV-THQ is a small molecule that has a unique structure, consisting of a carboxymethyl chain attached to a 6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline core. This compound exhibits excellent photostability, high quantum yield, and a wide absorption range, making it an ideal probe for a variety of applications in biochemical and physiological research.
Scientific Research Applications
Applications in Drug Discovery and Therapeutics
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives have been explored for their therapeutic potential across a range of medical conditions. Initially identified for their neurotoxicity, certain THIQ derivatives have later been found to possess neuroprotective properties, preventing Parkinsonism in mammals. These compounds have been extensively studied for anticancer properties, with trabectedin, a THIQ derivative, receiving US FDA approval for treating soft tissue sarcomas. This highlights the potential of N-carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline derivatives in oncology and possibly in other therapeutic areas including infectious diseases and metabolic disorders (Singh & Shah, 2017).
Biomedical Applications
Carboxymethyl chitosan, a derivative of chitosan enhanced by introducing carboxymethyl groups, showcases improved biocompatibility, solubility, and biological properties over its parent compound. These modifications enhance its application in hydrogels, wound healing, tissue engineering, and drug delivery systems. Carboxymethyl chitosan derivatives are promising candidates for developing novel biomaterials due to their high moisture retention, increased viscosity, and antimicrobial properties. They have been actively researched for use in bioimaging, biosensors, and gene therapy applications, signifying the versatility of carboxymethylated compounds in biomedical research (Upadhyaya et al., 2013).
Potential in Organic Synthesis and Catalysis
The structural features of THIQ derivatives, including those similar to this compound, make them valuable scaffolds in organic synthesis. Their applications in synthesizing complex organic molecules, acting as ligands in catalytic reactions, and serving as building blocks in the synthesis of natural products and pharmaceuticals have been documented. The versatility of these compounds is attributed to their ease of functionalization, which allows for the synthesis of a wide array of derivatives with varied biological and chemical properties. This adaptability makes them crucial in developing novel therapeutic agents and materials with specific functions (Dembitsky et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme in vascular endothelial cells that produces nitric oxide (NO) from L-arginine . NO plays a physiologically beneficial role in the cardiovascular system, including vasodilation, protection of endothelial cell function, and anti-inflammation .
Mode of Action
2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid interacts with its target, eNOS, by increasing its phosphorylation at Ser1177 . This interaction significantly increases NO production . Additionally, the compound induces the phosphorylation of Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), and AMP-Activated Protein Kinase (AMPK) .
Biochemical Pathways
The compound affects the calcium signaling pathway . It increases the intracellular calcium level, which promotes NO production by activating calmodulin (CaM) and CaMKII, leading to increased eNOS phosphorylation at Ser1177 . In addition, CaMKKβ and AMPK, which are associated with the intracellular calcium level, prevent endothelial dysfunction by increasing eNOS phosphorylation at Ser1177 .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The result of the action of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is the increased production of NO and the phosphorylation of eNOS at Ser1177 . This leads to vasodilation, protection of endothelial cell function, and anti-inflammation . These effects are involved in the protection of endothelial dysfunction .
properties
IUPAC Name |
2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKCTKMTYNICJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694541 | |
Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47072-52-6 | |
Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is CDCQ and where is it found?
A1: 3-Caffeoyl, 4-dihydrocaffeoylquinic acid (CDCQ) is a chlorogenic acid derivative found in Salicornia herbacea, a halophyte plant known for its medicinal properties [, , , ].
Q2: How does CDCQ affect liver health?
A2: Studies show CDCQ exhibits promising hepatoprotective effects:
- Anti-fibrotic: In mice with carbon tetrachloride-induced liver fibrosis, CDCQ significantly reduced liver damage, inflammation, and fibrosis []. It achieved this by suppressing inflammatory markers like TNF-α and inhibiting the activation of hepatic stellate cells, key players in fibrosis development [].
- Anti-lipogenic: CDCQ effectively lowered high glucose-induced lipid accumulation in human HepG2 cells []. It suppressed the expression of genes involved in fat synthesis (SREBP-1c and FAS) by activating the AMPK pathway via LKB1 and SIRT1, suggesting a potential role in preventing fatty liver disease [].
Q3: What are the potential therapeutic applications of CDCQ?
A3: Based on the available research, CDCQ holds promise for:
- Liver Fibrosis: By mitigating inflammation and fibrosis progression, CDCQ could be explored as a potential therapeutic agent for liver fibrosis [].
- Nonalcoholic Fatty Liver Disease (NAFLD): CDCQ's ability to reduce lipid accumulation in liver cells suggests it might be beneficial in managing NAFLD [].
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